molecular formula C12H25N B14694600 Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- CAS No. 32781-26-3

Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl-

Katalognummer: B14694600
CAS-Nummer: 32781-26-3
Molekulargewicht: 183.33 g/mol
InChI-Schlüssel: ZWRIUQCTICLUCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- typically involves the reaction of butylamine with 1,3-dimethylbutylidene. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding oxides, while reduction may yield amines or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to form complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- involves its interaction with molecular targets and pathways. It may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

Butylamine, N-(1,3-dimethylbutylidene)-1,3-dimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

32781-26-3

Molekularformel

C12H25N

Molekulargewicht

183.33 g/mol

IUPAC-Name

4-methyl-N-(4-methylpentan-2-yl)pentan-2-imine

InChI

InChI=1S/C12H25N/c1-9(2)7-11(5)13-12(6)8-10(3)4/h9-11H,7-8H2,1-6H3

InChI-Schlüssel

ZWRIUQCTICLUCX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)N=C(C)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.